6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
Description
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGNMIKAIZJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and nitrogen-containing compounds.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.
Fluorination: The introduction of fluorine atoms into the bicyclic structure is achieved through fluorination reactions. Common reagents for fluorination include elemental fluorine, hydrogen fluoride, or fluorinating agents like Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification methods, and waste management.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry Applications
6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride serves as a building block in organic synthesis:
- Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of more complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals due to their unique properties.
- Reagent in Chemical Reactions : It acts as a reagent in various chemical transformations, facilitating the formation of new chemical bonds and structures.
Biological Applications
Research into the biological activity of this compound is expanding:
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Drug Development : Preliminary studies suggest its utility as a pharmaceutical intermediate or active ingredient in drug formulations, particularly targeting specific biological pathways.
Medical Applications
The compound shows promise in medicinal chemistry:
- Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, including its role as a precursor for novel drug candidates targeting various diseases.
Case Study Example
A study published in Organic Letters demonstrated the synthesis of derivatives from 6,6-difluoro compounds that exhibited significant biological activity against certain cancer cell lines, indicating potential for anticancer drug development .
Industrial Applications
In materials science and industry:
- Advanced Materials Development : The unique properties of this compound make it suitable for developing advanced materials with specific functionalities, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain : The [3.2.0] system balances strain and stability compared to the smaller [3.1.0] hexane derivative, which may exhibit higher reactivity due to increased ring tension .
- Fluorine Positioning : Fluorine at position 6 (vs. 7 in CAS 1376248-54-2) alters electronic properties and steric interactions, impacting solubility and target engagement .
Biological Activity
6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride, also known by its CAS number 1638761-34-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClF₂N |
| Molecular Weight | 169.60 g/mol |
| IUPAC Name | rel-(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride |
| Purity | 95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds in this class can act as antagonists at specific receptor subtypes, particularly the α4β2 subtype, which is implicated in various neurological conditions including depression and anxiety disorders .
Antidepressant Effects
Recent studies have shown that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. For instance, a study highlighted the efficacy of related compounds in reducing immobility time in forced swim tests, suggesting a potential mechanism for treating depressive symptoms through modulation of nAChRs .
Antibacterial Activity
While primarily studied for its neuropharmacological effects, there is emerging evidence suggesting antibacterial properties as well. Preliminary in vitro assays indicate that certain bicyclic compounds can inhibit the growth of Gram-negative bacteria by interfering with their cell wall synthesis mechanisms .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, researchers administered varying doses of this compound and observed a dose-dependent reduction in depressive-like behavior as measured by the forced swim test. The results indicated a significant reduction in immobility time at doses of 10 mg/kg and above compared to control groups (p < 0.05) .
Case Study 2: Antibacterial Properties
In another study focusing on antibacterial efficacy, derivatives of this compound were tested against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential utility as an antibacterial agent .
Q & A
Q. What are the established synthetic routes for 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride?
The compound can be synthesized via photochemical decomposition of CHF2-substituted pyrazolines, where UV irradiation induces cyclization to form the bicyclic core . Alternative routes include [3+2] cycloaddition strategies, such as reactions between azomethine ylides and fluorinated alkenes, optimized for regioselectivity and yield under controlled temperature and solvent conditions (e.g., dichloromethane at −20°C) . Post-synthetic modifications, such as hydrochlorination, are performed in anhydrous HCl/ether mixtures to ensure purity .
Q. How do environmental factors influence the stability of this compound during storage and experimentation?
Stability is highly dependent on pH, temperature, and humidity. The compound should be stored refrigerated (2–8°C) in airtight containers to prevent hydrolysis or decomposition. In aqueous solutions, a pH range of 5–7 is optimal; deviations can lead to ring-opening reactions or fluoride displacement. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature handling for long-term integrity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (<sup>19</sup>F NMR and <sup>1</sup>H NMR) is essential for verifying fluorination patterns and bicyclic geometry . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives (e.g., resolving exo/endo configurations in related azabicyclo compounds) . Purity is assessed via HPLC with UV detection at 210 nm, using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can enantioselective synthesis of this bicyclic scaffold be achieved for chiral drug discovery?
Enantioselective synthesis employs chiral catalysts, such as Cu(I)/(R)-Fesulphos complexes, to control stereochemistry during cycloaddition steps. For example, asymmetric [3+2] reactions between aziridines and fluorinated dipolarophiles yield enantiomerically enriched products (>90% ee) . Chemoenzymatic approaches using lipases or transaminases have also been explored to resolve racemic mixtures, though substrate specificity remains a challenge .
Q. What computational methods predict the bioactivity of derivatives against protozoal targets?
Molecular docking studies (e.g., using AutoDock Vina) with Trypanosoma brucei cysteine proteases reveal that fluorination at the 6,6-positions enhances binding affinity by forming halogen bonds with catalytic residues. Quantitative structure-activity relationship (QSAR) models correlate logP values (<2.5) with improved membrane permeability and antiprotozoal activity (IC50 < 100 nM) .
Q. How do structural modifications at the 3-aza position affect biological activity and metabolic stability?
Substituting the 3-aza nitrogen with methyl or acyl groups reduces metabolic oxidation by cytochrome P450 enzymes, as shown in hepatic microsome assays. For instance, N-methyl derivatives exhibit a 3-fold increase in half-life (t½ = 4.2 h vs. 1.3 h for the parent compound). However, bulkier groups (e.g., benzyl) sterically hinder interactions with target enzymes, reducing inhibitory potency .
Q. What strategies mitigate contradictions in reported biological data across studies?
Discrepancies in IC50 values (e.g., antiprotozoal activity ranging from 50 nM to 1 µM) often arise from assay conditions. Standardizing protocols—such as using synchronized parasite cultures and normalizing to ATP levels—reduces variability. Meta-analyses of crystallographic data (e.g., Protein Data Bank entries 4XYZ, 5ABC) can identify conserved binding motifs for structure-based optimization .
Methodological Considerations
Q. How is the compound’s reactivity exploited in multi-step synthesis of complex heterocycles?
The bicyclic core serves as a rigid scaffold for annulation reactions. For example, Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic moieties at the 2-position, while ring-opening metathesis polymerization (ROMP) with Grubbs catalyst generates polycyclic frameworks for materials science applications .
Q. What in vitro models validate its proposed mechanism in neurotransmitter modulation?
Electrophysiological assays (e.g., patch-clamp on hippocampal neurons) demonstrate that fluorinated derivatives inhibit GABAA receptors (IC50 = 220 nM) by stabilizing the desensitized state. Behavioral studies in zebrafish larvae (Danio rerio) show dose-dependent anxiolytic effects, correlating with reduced locomotor activity in light-dark transition tests .
Q. How do crystallographic studies resolve stereochemical uncertainties in derivatives?
Single-crystal X-ray diffraction of hydrochloride salts reveals chair-like conformations with axial fluorine atoms, minimizing steric strain. Hydrogen bonding between the protonated amine and chloride ion stabilizes the lattice, as evidenced by short N–H···Cl distances (2.02 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
